N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide
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Overview
Description
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide is an organic compound with unique structural features and potential applications across various scientific disciplines. Its structure comprises a thiophene ring, an oxadiazole moiety, and a pyrazole ring, making it a versatile candidate for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of Intermediate Compounds: : Synthesis begins with the preparation of intermediates. The starting material often involves the formation of 1-ethyl-1H-pyrazole-4-carbaldehyde, which undergoes cyclization with appropriate reagents to yield the 1,2,4-oxadiazole intermediate.
Coupling Reactions: : The next step involves coupling the oxadiazole intermediate with thiophene-2-carboxylic acid through amidation reactions using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Final Product Formation: : The final compound, N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide, is isolated and purified using chromatographic techniques and recrystallization.
Industrial Production Methods
Batch Process: : Employing batch reactors allows for controlled addition of reagents and precise temperature management to ensure optimal yields and purity.
Continuous Flow Synthesis: : Utilizing continuous flow reactors can enhance reaction efficiency and scalability for industrial production, reducing reaction times and improving product consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxides.
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: : The compound exhibits substitution reactions, where functional groups on the thiophene ring or the pyrazole ring can be replaced using appropriate electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄)
Reducing Agents: : Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Coupling Agents: : EDCI, DMAP
Major Products
Oxides: : Produced via oxidation, resulting in compounds with increased oxygen content.
Reduced Derivatives: : Result from reduction, leading to simplified or hydrogenated structures.
Substituted Compounds: : Generated through substitution, varying based on the introduced substituents.
Scientific Research Applications
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide finds applications in several fields:
Chemistry: : As a building block for designing complex organic molecules, it aids in developing novel compounds with potential utility in material science.
Biology: : Investigated for its potential as a bioactive molecule, it may exhibit antimicrobial, antifungal, or anti-inflammatory properties.
Medicine: : Explored for therapeutic potential, particularly in the development of new pharmaceuticals targeting specific molecular pathways.
Industry: : Utilized in the synthesis of specialty chemicals and functional materials, contributing to advancements in industrial chemistry and materials science.
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through interactions with specific molecular targets:
Enzyme Inhibition: : It can inhibit enzymes by binding to their active sites or allosteric sites, altering their activity.
Receptor Modulation: : The compound may modulate receptor activity by acting as an agonist or antagonist, affecting signaling pathways.
Molecular Targets and Pathways
Kinases: : Inhibition of protein kinases, impacting cell signaling and proliferation.
Ion Channels: : Modulation of ion channel activity, influencing cellular excitability and neurotransmission.
Receptors: : Binding to specific receptors, altering their conformation and function, and influencing downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide
N-((3-(1-propyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide
Uniqueness
Structural Features: : The presence of an ethyl group at the 1-position of the pyrazole ring distinguishes it from its methyl and propyl analogs, potentially affecting its physical, chemical, and biological properties.
Activity Profile: : The compound’s unique structural attributes contribute to its distinct activity profile, influencing its interactions with molecular targets and its overall bioactivity.
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S/c1-3-19-8-10(6-16-19)13-17-11(21-18-13)7-15-14(20)12-9(2)4-5-22-12/h4-6,8H,3,7H2,1-2H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZVTFYHPYUKGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=C(C=CS3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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